Carbamic acid, 8-quinolinyl-, ethyl ester
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Overview
Description
Ethyl quinolin-8-ylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound, which has gained significant attention due to its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . Ethyl quinolin-8-ylcarbamate, in particular, is known for its potential biological activities and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinolin-8-ylcarbamate typically involves the reaction of quinoline derivatives with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of ethyl quinolin-8-ylcarbamate may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl quinolin-8-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl quinolin-8-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl quinolin-8-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Mefloquine: Another antimalarial drug with structural similarities to quinoline.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
Uniqueness: Ethyl quinolin-8-ylcarbamate is unique due to its specific carbamate linkage, which can impart different biological activities compared to other quinoline derivatives. This structural feature allows it to interact with different molecular targets and pathways, making it a valuable compound for various scientific research applications .
Biological Activity
Carbamic acid, 8-quinolinyl-, ethyl ester, also known as ethyl 8-quinolinylcarbamate, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H12N2O2
- Molecular Weight : Approximately 220.24 g/mol
- Functional Groups : Carbamate and quinoline moieties
The unique structure of this compound allows it to interact with various biological targets, contributing to its pharmacological efficacy.
Mechanisms of Biological Activity
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Antimicrobial Activity :
- Quinoline derivatives, including this compound, have shown significant antimicrobial properties against a range of bacterial strains. Studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through interference with bacterial DNA gyrase and topoisomerase IV activities.
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Anticancer Properties :
- The compound exhibits cytotoxic effects against various cancer cell lines. Research has demonstrated that it can induce apoptosis in cancer cells by modulating enzyme activity and interacting with cellular macromolecules. The nitro group within the structure is particularly noteworthy for its role in enhancing cytotoxicity through bioreduction processes within cells.
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Acetylcholinesterase Inhibition :
- Ethyl 8-quinolinylcarbamate has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit AChE suggests potential therapeutic applications in managing memory disturbances and cognitive decline .
Table: Summary of Biological Activities
Notable Research Findings
- A study published in Chemical and Pharmaceutical Bulletin highlighted the synthesis and biological evaluation of various quinoline derivatives, including ethyl 8-quinolinylcarbamate, demonstrating their potential as effective antimicrobial agents against multiple strains .
- Another investigation focused on the anticancer properties of the compound, revealing significant cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms .
Properties
CAS No. |
23862-75-1 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl N-quinolin-8-ylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)14-10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
NPNXPNFLITYXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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